molecular formula C19H22N4O B10913348 N,1-diethyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1-diethyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913348
M. Wt: 322.4 g/mol
InChI Key: UQILGQJGHOFDRC-UHFFFAOYSA-N
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Description

N~4~,1-DIETHYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including ethyl, methyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-DIETHYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~4~,1-DIETHYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~4~,1-DIETHYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,1-DIETHYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,1-DIETHYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N,1-diethyl-3,6-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O/c1-5-22(15-10-8-7-9-11-15)19(24)16-12-13(3)20-18-17(16)14(4)21-23(18)6-2/h7-12H,5-6H2,1-4H3

InChI Key

UQILGQJGHOFDRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N(CC)C3=CC=CC=C3)C

Origin of Product

United States

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